Cas no 6921-28-4 (Dipropargylamine)

Dipropargylamine is a secondary amine featuring two propargyl groups, characterized by its terminal alkyne functionality. This compound is primarily utilized as a versatile building block in organic synthesis, particularly in click chemistry applications due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its bifunctional structure enables the formation of complex molecular architectures, making it valuable in pharmaceutical and materials science research. Dipropargylamine also serves as a precursor for heterocyclic compounds and polymers. The compound's reactivity, coupled with its stability under standard conditions, offers practical advantages in synthetic workflows. Proper handling is required due to its potential flammability and irritant properties.
Dipropargylamine structure
Dipropargylamine structure
商品名:Dipropargylamine
CAS番号:6921-28-4
MF:C6H7N
メガワット:93.1265
MDL:MFCD00008574
CID:507412
PubChem ID:23350

Dipropargylamine 化学的及び物理的性質

名前と識別子

    • 2-Propyn-1-amine,N-2-propyn-1-yl-
    • Dipropargylamine
    • C6H7N
    • N-(2-PROPYNYL)-2-PROPYN-1-AMINE
    • N-prop-2-ynylprop-2-yn-1-amine
    • 2-Propyn-1-amine,N-2-propynyl
    • 4-azahepta-1,6-diyne
    • DI-2-PROPYNYLAMINE
    • diporpargylamine
    • etc
    • headers
    • medialib
    • N,N-dipropargylamine
    • N-2-Propynyl-2-propyn-1-amine
    • newsa
    • N,N-Di(prop-2-ynyl)amine
    • N-(2-Propyn-1-yl)-2-propyn-1-amine
    • NSC 80652
    • Di(2-propynyl)amine
    • FS001811
    • 2-Propyn-1-amine, N-2-propynyl-
    • TST5UMI4J4
    • N,N-di(2-propynyl)amine
    • RGSODMOUXWISAG-UHFFFAOYSA-N
    • diprop-2-ynylamine
    • NSC80652
    • Di-prop-2-ynyl-amine
    • Dipropargylamine, 97%
    • bis(prop-2-yn-1-yl)amine
    • (HC.$.CCH2)2NH
    • AKOS009080132
    • NS00036811
    • BP-22838
    • N-prop-2-ynyl-2-propyn-1-amine
    • EN300-147515
    • NSC-80652
    • MFCD00008574
    • AMY864
    • 2-Propyn-1-amine, N-2-propyn-1-yl-
    • UNII-TST5UMI4J4
    • N-(2-Propynyl)-2-propyn-1-amine #
    • 6921-28-4
    • Dipropargylamine<img src='/etc/medialib/sigma-aldrich/headers/newsa/new.Par.0001.Image.png' alt='New' />
    • AB7102
    • DI(PROP-2-YNYL)AMINE
    • EINECS 230-036-4
    • D4685
    • 4-04-00-01137 (Beilstein Handbook Reference)
    • N-2-PROPYN-1-YL-2-PROPYN-1-AMINE
    • A836392
    • DTXSID70219243
    • BRN 1735854
    • FT-0601982
    • 2-Propyn-1-amine, N-2-propynyl-(9CI)
    • DTXCID90141734
    • DB-101666
    • prop-2-yne, 1-prop-2-ynylamino-
    • MDL: MFCD00008574
    • インチ: 1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
    • InChIKey: RGSODMOUXWISAG-UHFFFAOYSA-N
    • ほほえんだ: N([H])(C([H])([H])C#C[H])C([H])([H])C#C[H]
    • BRN: 1735854

計算された属性

  • せいみつぶんしりょう: 93.05780
  • どういたいしつりょう: 93.057849228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 102
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 0.900 g/mL at 25 °C
  • ふってん: 65°C/11mmHg(lit.)
  • フラッシュポイント: 華氏温度:114.8°f
    摂氏度:46°c
  • 屈折率: n20/D 1.477
  • PSA: 12.03000
  • LogP: 0.23330

Dipropargylamine セキュリティ情報

Dipropargylamine 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Dipropargylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-147515-10.0g
bis(prop-2-yn-1-yl)amine
6921-28-4
10g
$449.0 2023-06-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027857-1g
Dipropargylamine
6921-28-4 97%
1g
¥1022 2024-05-22
Chemenu
CM343216-10g
Di-2-propynylamine
6921-28-4 95%+
10g
$858 2024-07-24
eNovation Chemicals LLC
Y1291056-5g
Dipropargylamine
6921-28-4 97%
5g
$110 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270132-1g
Di(prop-2-yn-1-yl)amine
6921-28-4 97%
1g
¥128 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-358121-1g
Dipropargylamine,
6921-28-4
1g
¥2933.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D857159-1g
Dipropargylamine
6921-28-4 98%
1g
918.00 2021-05-17
eNovation Chemicals LLC
D619711-1g
DIPROPARGYLAMINE
6921-28-4 97%
1g
$200 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270132-250mg
Di(prop-2-yn-1-yl)amine
6921-28-4 97%
250mg
¥60 2023-04-13
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4685-1ML
Dipropargylamine
6921-28-4 >97.0%(T)
1ml
¥635.00 2024-04-16

Dipropargylamine 関連文献

Dipropargylamineに関する追加情報

Recent Advances in Dipropargylamine (CAS 6921-28-4) Research: A Comprehensive Review

Dipropargylamine (CAS 6921-28-4) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This bifunctional alkyne-containing molecule serves as a versatile building block for the synthesis of complex heterocyclic compounds and has shown promising pharmacological potential. Recent studies have focused on its applications in click chemistry, drug discovery, and materials science, demonstrating its unique reactivity profile and biological activity.

Structural analysis reveals that dipropargylamine's two terminal alkyne groups enable diverse chemical transformations, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a linker in PROTAC (proteolysis targeting chimera) development, where it facilitated the formation of stable triazole linkages between warhead and E3 ligase binding moieties. The compound's small molecular weight (109.14 g/mol) and favorable physicochemical properties make it particularly attractive for pharmaceutical applications.

In cancer research, dipropargylamine derivatives have shown potent inhibitory activity against several kinase targets. A recent Nature Communications paper (2024) reported novel dipropargylamine-containing compounds exhibiting nanomolar IC50 values against EGFR and HER2 kinases, with improved selectivity profiles compared to existing inhibitors. Molecular docking studies suggest that the propargyl groups contribute to enhanced binding interactions through unique hydrophobic contacts in the kinase ATP-binding pocket.

Neuroscience applications have also benefited from dipropargylamine chemistry. Researchers at MIT developed a series of dipropargylamine-derived fluorescent probes for real-time imaging of neurotransmitter release (ACS Chemical Neuroscience, 2023). The probes demonstrated superior photostability and cellular permeability compared to traditional amine-reactive dyes, enabling prolonged imaging of synaptic activity in live neurons without significant photobleaching.

From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the safety and scalability of dipropargylamine production. A 2024 Organic Process Research & Development publication detailed an optimized continuous synthesis route starting from propargyl bromide and ammonia, achieving 85% yield with excellent purity (>99%) while minimizing the risks associated with handling this volatile intermediate.

Looking forward, the unique properties of dipropargylamine position it as a key player in several emerging areas. Its potential in covalent inhibitor design, particularly for challenging targets like KRAS mutants, is currently under investigation by multiple pharmaceutical companies. Additionally, its application in bioorthogonal chemistry for in vivo labeling continues to expand, with recent work demonstrating successful tagging of cell-surface glycans in live animal models (Journal of the American Chemical Society, 2024).

Despite these promising developments, challenges remain in fully exploiting dipropargylamine's potential. Current research efforts are addressing limitations such as potential metabolic instability of propargyl groups and optimizing synthetic methodologies for chiral dipropargylamine derivatives. The compound's future in drug discovery appears bright, with several dipropargylamine-containing candidates expected to enter clinical trials within the next 2-3 years.

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